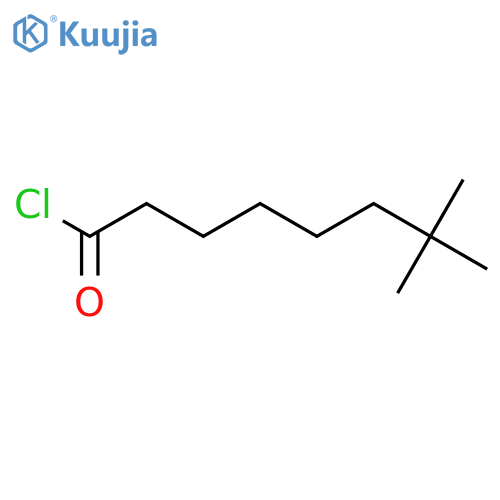Cas no 40292-82-8 (Neodecanoylchloride)

Neodecanoylchloride structure
商品名:Neodecanoylchloride
Neodecanoylchloride 化学的及び物理的性質
名前と識別子
-
- Neodecanoyl chloride
- NDCL
- neodecanoic chloride
- DTXSID00891218
- 133028-20-3
- 40292-82-8
- FT-0651999
- EINECS 254-875-0
- SCHEMBL81402
- W-106365
- NS00010102
- F8880-3479
- UNII-472HUY7V9X
- AKOS006272372
- neodecanoic acid chloride
- WOFMVUZGDHWHLJ-UHFFFAOYSA-N
- EC 254-875-0
- 7,7-dimethyloctanoyl chloride
- 472HUY7V9X
- DB-024417
- DTXSID3028007
- DTXCID601030408
- Neodecanoylchloride
-
- MDL: MFCD00053226
- インチ: InChI=1S/C10H19ClO/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3
- InChIKey: WOFMVUZGDHWHLJ-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(=O)CCCCCC(C)(C)C
計算された属性
- せいみつぶんしりょう: 190.11200
- どういたいしつりょう: 190.112
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 217.3±8.0 °C at 760 mmHg
- フラッシュポイント: 79.5±10.9 °C
- 屈折率: 1.439
- PSA: 17.07000
- LogP: 3.74840
- じょうきあつ: No data available
Neodecanoylchloride セキュリティ情報
- シグナルワード:Danger
- 危害声明: H302 H314 H330
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: R22;R26;R34
- セキュリティの説明: S1/2-S26-S28-S36/37/39-S45
-
危険物標識:

- セキュリティ用語:S1/2;S26;S28;S36/37/39;S45
- リスク用語:R22; R26; R34
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Neodecanoylchloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N233895-100mg |
Neodecanoylchloride |
40292-82-8 | 100mg |
$ 310.00 | 2022-06-02 | ||
| TRC | N233895-250mg |
Neodecanoylchloride |
40292-82-8 | 250mg |
$ 615.00 | 2022-06-02 | ||
| TRC | N233895-50mg |
Neodecanoylchloride |
40292-82-8 | 50mg |
$ 190.00 | 2022-06-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N849989-25ml |
Neodecanoyl chloride |
40292-82-8 | ≥98% | 25ml |
258.00 | 2021-05-17 |
Neodecanoylchloride サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:40292-82-8)新癸酰氯
注文番号:LE1748558
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:35
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:40292-82-8)Neodecanoyl chloride
注文番号:LE3189
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:43
価格 ($):discuss personally
Neodecanoylchloride 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Ping Tong Food Funct., 2020,11, 628-639
40292-82-8 (Neodecanoylchloride) 関連製品
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 61389-26-2(Lignoceric Acid-d4)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:40292-82-8)Neodecanoyl chloride

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Jiangsu Xinsu New Materials Co., Ltd
(CAS:40292-82-8)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ




